molecular formula C11H12F3NO B13323177 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B13323177
M. Wt: 231.21 g/mol
InChI Key: SROZVXVUBRGZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde is reacted with pyrrolidine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-one.

    Reduction: Formation of various reduced derivatives of the pyrrolidine ring.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
  • 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
  • 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-one

Uniqueness

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the pyrrolidine ring. This configuration can result in distinct chemical and biological properties compared to its analogs. The trifluoromethyl group is known for its electron-withdrawing effects, which can significantly alter the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10/h1-4,9-10,15-16H,5-6H2

InChI Key

SROZVXVUBRGZGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.